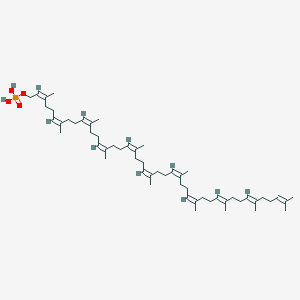

Undecaprenyl-mpda monophosphate

Description

Properties

Molecular Formula |

C55H91O4P |

|---|---|

Molecular Weight |

847.3 g/mol |

IUPAC Name |

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |

InChI Key |

UFPHFKCTOZIAFY-NTDVEAECSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Synonyms |

undecaprenyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Linchpin of Bacterial Cell Wall Synthesis: An In-depth Technical Guide to the Role of Undecaprenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a formidable and essential structure, providing both physical integrity against osmotic stress and a defined cellular morphology. A key component of this barrier is peptidoglycan (PG), a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides. The biosynthesis of peptidoglycan is a complex, multi-stage process that traverses the cytoplasm, the cell membrane, and the periplasmic space. Central to this entire process is the lipid carrier molecule, undecaprenyl phosphate (UP) , also known as bactoprenol phosphate. This C55 isoprenoid lipid is the linchpin that facilitates the transport of hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane, a critical and indispensable step in the construction of the bacterial cell wall.[1][2][3][4][5][6] Understanding the multifaceted role of undecaprenyl phosphate in this pathway is paramount for the development of novel antimicrobial agents that can effectively disrupt this vital process.

This technical guide provides a comprehensive overview of the role of undecaprenyl phosphate in peptidoglycan synthesis, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the biochemical pathways and experimental workflows.

The Undecaprenyl Phosphate Cycle in Peptidoglycan Synthesis

The involvement of undecaprenyl phosphate in peptidoglycan synthesis is a cyclical process that can be divided into four main stages: initiation on the cytoplasmic face of the membrane, elongation and modification, translocation across the membrane, and recycling.

Initiation: The Formation of Lipid I and Lipid II

The journey of the peptidoglycan monomer begins in the cytoplasm with the synthesis of the nucleotide-activated precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). The membrane-associated steps are initiated by the integral membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase).

-

Lipid I Synthesis: MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to undecaprenyl phosphate (UP). This reaction releases UMP and forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, a molecule commonly referred to as Lipid I .[4][7][8] This is the first committed step in the membrane-bound phase of peptidoglycan synthesis.

-

Lipid II Synthesis: The subsequent step is catalyzed by the peripheral membrane-associated glycosyltransferase, MurG . MurG transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II , which is the complete disaccharide-pentapeptide monomeric building block of peptidoglycan linked to the undecaprenyl pyrophosphate carrier.[7][8][9][10]

Translocation: Flipping Across the Membrane

Once synthesized on the cytoplasmic face of the inner membrane, Lipid II must be translocated to the periplasmic side where polymerization occurs. This crucial "flipping" of the large, amphipathic Lipid II molecule is facilitated by a dedicated flippase. While the exact mechanism was a long-standing puzzle, the integral membrane protein MurJ has been identified as the primary Lipid II flippase in Escherichia coli.[11]

Polymerization and Cross-linking

In the periplasm, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by the transglycosylation activity of Penicillin-Binding Proteins (PBPs). Subsequently, the transpeptidase activity of PBPs catalyzes the formation of peptide cross-links between adjacent glycan strands, creating the robust, three-dimensional peptidoglycan sacculus.[12]

Recycling of Undecaprenyl Phosphate

Following the polymerization step, the lipid carrier is released in its pyrophosphate form, undecaprenyl pyrophosphate (UPP) . For the cycle to continue, UPP must be dephosphorylated to regenerate the active carrier, undecaprenyl phosphate (UP). This essential recycling step is catalyzed by one or more undecaprenyl pyrophosphate phosphatases . In many bacteria, two distinct families of enzymes carry out this function:

-

PAP2 (phosphatidic acid phosphatase type 2) family proteins: Such as PgpB and YbjG in E. coli.[1][2][15]

The regenerated UP is then thought to be translocated back to the cytoplasmic face of the membrane to initiate another round of Lipid I synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the undecaprenyl phosphate cycle.

Table 1: Kinetic Parameters of Key Enzymes in the Undecaprenyl Phosphate Cycle

| Enzyme | Organism | Substrate | Km | Vmax / kcat | Reference |

| MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide-DNS | 18 µM (at extrapolated zero C35-P) | - | [16] |

| Heptaprenyl phosphate (C35-P) | - | - | [16] | ||

| Escherichia coli | UDP-MurNAc-pentapeptide | 1.0 ± 0.3 mM | - | [16] | |

| Undecaprenyl phosphate (C55-P) | 0.16 ± 0.08 mM | - | [16] | ||

| Escherichia coli | UDP-MurNAc-pentapeptide | 36.2 ± 3.6 µM | - | [16] | |

| MurG | Staphylococcus aureus | Lipid II | - | 3.4 x 103 M-1s-1 (catalytic efficiency) | [8] |

| Listeria monocytogenes | Lipid II | - | 1.4 x 103 M-1s-1 (catalytic efficiency) | [8] | |

| Escherichia coli | Lipid II | - | 5,800 M-1s-1 (catalytic efficiency for MGT) | [8] |

Note: Kinetic parameters for MraY have shown variability in the literature, which may be attributed to different experimental conditions, such as the concentration of the lipid substrate.[16]

Table 2: Cellular Concentrations of Undecaprenyl Phosphate and its Derivatives in E. coli

| Molecule | Concentration (molecules per cell) | Reference |

| Undecaprenyl phosphate (C55-P) | ~1.5 x 105 (combined pool with C55-PP) | [9] |

| Undecaprenyl pyrophosphate (C55-PP) | ~1.5 x 105 (combined pool with C55-P) | [9] |

Table 3: Inhibitors of the Undecaprenyl Phosphate Cycle

| Inhibitor | Target Enzyme/Process | Mechanism of Action | Reference |

| Tunicamycin | MraY | Nucleoside antibiotic that inhibits MraY. | [17][18] |

| Capuramycin | MraY | Natural product inhibitor of MraY. | [19] |

| Vancomycin | Lipid II | Binds to the D-Ala-D-Ala terminus of Lipid II, preventing transglycosylation and transpeptidation. | [10][20] |

| Bacitracin | Undecaprenyl pyrophosphate (UPP) | Forms a complex with UPP, inhibiting its dephosphorylation and recycling. | [9] |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro MraY Activity Assay (TLC-based)

This protocol is adapted from the methodology described in Chung et al., 2013.[19]

1. Materials:

- Purified MraY enzyme

- Undecaprenyl phosphate (C55-P)

- UDP-MurNAc-pentapeptide (radiolabeled or fluorescently labeled for detection)

- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM NiCl₂, 0.1% DDM)

- TLC plates (e.g., silica gel 60)

- TLC developing solvent (e.g., chloroform/methanol/water/ammonia, 88:48:10:1, v/v/v/v)

- Phosphorimager or fluorescence scanner

2. Procedure:

- Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, a known concentration of purified MraY, and C55-P.

- If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 20 minutes at 30°C).

- Initiate the reaction by adding the labeled UDP-MurNAc-pentapeptide.

- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding an equal volume of butanol.

- Vortex vigorously and centrifuge to separate the phases. The lipid-linked product (Lipid I) will partition into the butanol (upper) phase.

- Spot a small volume of the butanol phase onto a TLC plate.

- Develop the TLC plate in the appropriate solvent system until the solvent front nears the top.

- Dry the plate and visualize the radiolabeled or fluorescent Lipid I product using a phosphorimager or fluorescence scanner. The retardation factor (Rf) of Lipid I can be compared to published values.[19]

Protocol 2: In Vitro MurG Activity Assay (Coupled with MraY)

This protocol is based on the principle of a coupled assay where Lipid I is first generated in situ by MraY.[21]

1. Materials:

- Membrane preparations containing MraY (or purified MraY)

- Purified MurG enzyme

- Undecaprenyl phosphate (C55-P)

- UDP-MurNAc-pentapeptide

- UDP-[³H]GlcNAc (radiolabeled N-acetylglucosamine)

- Reaction buffer (as for MraY assay)

- TLC plates and solvent system (as for MraY assay)

- Scintillation counter

2. Procedure:

- Step 1: Lipid I Synthesis. In a microcentrifuge tube, pre-incubate the membrane preparation (or purified MraY) with C55-P and UDP-MurNAc-pentapeptide in the reaction buffer to generate Lipid I.

- Step 2: Lipid II Synthesis. Initiate the MurG reaction by adding purified MurG and UDP-[³H]GlcNAc to the reaction mixture from Step 1.

- Incubate at 37°C for a defined period.

- Stop the reaction and extract the lipid-linked products with butanol as described in Protocol 1.

- Spot the butanol phase onto a TLC plate and develop.

- Visualize the radiolabeled Lipid II spot by autoradiography or a phosphorimager.

- For quantitative analysis, the Lipid II spot can be scraped from the TLC plate and the radioactivity measured using a scintillation counter.

Protocol 3: Chemoenzymatic Synthesis of Lipid II

This protocol provides a general workflow for the synthesis of Lipid II, which can be adapted from various published methods.[12]

1. Materials:

- UDP-MurNAc-pentapeptide (can be extracted from bacteria like S. aureus)

- Pyrophosphatase

- Undecaprenyl phosphate (or a shorter chain analogue like heptaprenyl phosphate)

- Activating agent (e.g., carbonyldiimidazole - CDI)

- Purified MraY and MurG enzymes

- UDP-GlcNAc

- Solvents for extraction and purification (e.g., butanol, chloroform, methanol)

- Chromatography system for purification (e.g., HPLC)

2. Procedure:

- Preparation of 1-phospho-MurNAc-pentapeptide: Treat UDP-MurNAc-pentapeptide with a pyrophosphatase to remove the UMP moiety.

- Activation of the phosphate group: Activate the 1-phospho-MurNAc-pentapeptide with an agent like CDI.

- Coupling to the lipid carrier: React the activated precursor with undecaprenyl phosphate to chemically synthesize Lipid I.

- Enzymatic synthesis of Lipid II: Use the chemically synthesized Lipid I as a substrate for purified MurG in the presence of UDP-GlcNAc to produce Lipid II.

- Purification: Purify the final Lipid II product using extraction and chromatographic techniques such as HPLC.

Signaling Pathways and Logical Relationships

The undecaprenyl phosphate cycle is a central hub in bacterial cell wall synthesis and its regulation is critical for bacterial viability.

Caption: The Undecaprenyl Phosphate Cycle in Peptidoglycan Biosynthesis.

This diagram illustrates the central role of undecaprenyl phosphate as a lipid carrier in transporting peptidoglycan precursors across the cytoplasmic membrane.

References

- 1. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]

- 7. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipid II unlocked: strategies for obtaining a major antibiotic target - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04843E [pubs.rsc.org]

- 13. Proposed Carrier Lipid-binding Site of Undecaprenyl Pyrophosphate Phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Undecaprenyl-diphosphatase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

The Undecaprenyl Phosphate Cycle: A Comparative Technical Guide for Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The undecaprenyl phosphate (UPP) cycle is a fundamental and highly conserved pathway in bacteria, essential for the biosynthesis of the cell wall and other critical surface glycopolymers. As the lipid carrier responsible for transporting peptidoglycan precursors and other building blocks across the cytoplasmic membrane, the UPP cycle presents a compelling target for novel antimicrobial drug development. This in-depth technical guide provides a comparative analysis of the UPP cycle in gram-positive and gram-negative bacteria, highlighting key differences in their molecular machinery, regulation, and the quantitative abundance of cycle intermediates. Detailed experimental protocols for the analysis of the UPP cycle and its components are provided to facilitate further research and drug discovery efforts.

Introduction

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. Its primary component, peptidoglycan (PG), is a complex polymer synthesized from precursor units assembled in the cytoplasm and transported across the cell membrane by the lipid carrier, undecaprenyl phosphate (UP, also known as bactoprenol phosphate or C55-P). The cyclical utilization and regeneration of UP constitute the undecaprenyl phosphate cycle. While the core function of this cycle is conserved, significant variations exist between gram-positive and gram-negative bacteria, offering opportunities for the development of targeted antibacterial therapies. This guide will explore these differences in detail, providing a comprehensive resource for researchers in the field.

The Undecaprenyl Phosphate Cycle: A Comparative Overview

The UPP cycle can be broadly divided into three key stages: initiation (synthesis of undecaprenyl pyrophosphate), utilization (glycosylation and translocation), and recycling (dephosphorylation and reuse).

Initiation: De Novo Synthesis of Undecaprenyl Pyrophosphate (UPP)

The de novo synthesis of UPP begins with the precursor farnesyl pyrophosphate (FPP) and involves the sequential addition of eight isopentenyl pyrophosphate (IPP) molecules. This process is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS) and occurs in the cytoplasm of both gram-positive and gram-negative bacteria. The resulting C55-PP is then dephosphorylated to the active carrier, UP.

Key Enzymatic Differences in the UPP Cycle

The primary distinctions in the UPP cycle between gram-positive and gram-negative bacteria lie in the enzymes responsible for the dephosphorylation of UPP and the presence of an alternative pathway for UP synthesis in gram-positives.

-

Gram-Negative Bacteria: In organisms like Escherichia coli, the dephosphorylation of UPP to UP is carried out by two main types of phosphatases: BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) family, such as PgpB and YbjG.[1][2] These enzymes are located in the periplasmic space, suggesting their primary role is in the recycling of UPP after it has transported a peptidoglycan precursor across the inner membrane.[1][2]

-

Gram-Positive Bacteria: Gram-positive bacteria, such as Staphylococcus aureus, also possess BacA and PAP2 homologues for UPP dephosphorylation.[3] However, a key distinguishing feature is the presence of significant amounts of undecaprenol (UOH), the dephosphorylated form of UP.[4][5] These bacteria possess a unique enzyme, undecaprenol kinase (UOH kinase) , a homolog of the diacylglycerol kinase (DgkA) in E. coli, which catalyzes the phosphorylation of UOH to UP.[3][6] This provides an alternative route for generating the active lipid carrier and is thought to serve as a reservoir for UP.[6][7] UOH has not been detected in gram-negative bacteria.[3][5]

Quantitative Analysis of UPP Cycle Intermediates

The steady-state levels of UPP cycle intermediates differ between gram-positive and gram-negative bacteria, reflecting the variations in their enzymatic machinery and regulatory mechanisms.

| Intermediate | Escherichia coli (Gram-Negative) (nmol/g of cell dry weight) | Staphylococcus aureus (Gram-Positive) (nmol/g of cell dry weight) | Reference(s) |

| Undecaprenyl phosphate (UP) | ~75 | ~50 | [4][6] |

| Undecaprenyl pyrophosphate (UPP) | ~270 | ~150 | [4][6] |

| Undecaprenol (UOH) | <1 | ~70 | [4] |

Experimental Protocols

Quantification of Undecaprenyl Phosphate and its Derivatives by HPLC

This protocol is adapted from Barreteau et al. (2009).[4]

4.1.1. Lipid Extraction

-

Harvest bacterial cells in the exponential growth phase by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).

-

Extract total lipids from the cell pellet using a chloroform/methanol mixture (e.g., 1:2, v/v).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

4.1.2. HPLC Analysis

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol, 1:1, v/v).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute the lipids using a gradient of a mobile phase containing an ion-pairing reagent, such as tetraethylammonium phosphate, to resolve the different phosphorylated forms of undecaprenyl.[3]

-

Detect the eluted lipids using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer.

-

Quantify the peaks corresponding to UP, UPP, and UOH by comparing their peak areas to those of known standards.

Undecaprenyl Diphosphate Phosphatase Assay

This is a general protocol based on the malachite green assay for phosphate detection.

4.2.1. Preparation of Substrate and Enzyme

-

Synthesize or purchase undecaprenyl pyrophosphate (UPP).

-

Prepare membrane fractions from the bacteria of interest, which will contain the UPP phosphatase activity.

4.2.2. Assay Procedure

-

Set up the reaction mixture containing a suitable buffer (e.g., Tris-HCl with a detergent like Triton X-100), MgCl₂, and the bacterial membrane fraction.

-

Initiate the reaction by adding UPP to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a solution that will precipitate the protein (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Measure the amount of inorganic phosphate released in the supernatant using the malachite green assay. This involves adding a malachite green-molybdate reagent, which forms a colored complex with phosphate, and measuring the absorbance at a specific wavelength (e.g., 620-660 nm).

-

Calculate the enzyme activity based on the amount of phosphate released over time.

Undecaprenol Kinase Assay

This protocol is based on a radioactive assay.

4.3.1. Preparation of Substrate and Enzyme

-

Obtain or synthesize undecaprenol (UOH).

-

Purify the undecaprenol kinase (e.g., from S. aureus) or use membrane fractions from a strain overexpressing the enzyme.

4.3.2. Assay Procedure

-

Prepare a reaction mixture containing a suitable buffer, MgCl₂, ATP, and [γ-³²P]ATP (as a tracer).

-

Add the purified undecaprenol kinase or membrane fraction to the reaction mixture.

-

Initiate the reaction by adding UOH.

-

Incubate at the optimal temperature for a set time.

-

Stop the reaction by adding an organic solvent (e.g., butanol) to extract the lipids.

-

Separate the organic and aqueous phases. The [³²P]-labeled undecaprenyl phosphate will be in the organic phase, while the unreacted [γ-³²P]ATP will remain in the aqueous phase.

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the kinase activity based on the amount of radioactive phosphate incorporated into UOH.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key differences in the undecaprenyl phosphate cycle between gram-positive and gram-negative bacteria.

References

- 1. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Undecaprenyl phosphate translocases confer conditional microbial fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prokaryotic Diacylglycerol Kinase and Undecaprenol Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Construction of Staphylococcus aureus Mutant Deficient in the Undecaprenol Kinase Gene, dgkA, and Elucidation of the Role of Undecaprenol Kinase in the Metabolism of Undecaprenyl Phosphate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the De Novo Synthesis of Undecaprenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecaprenyl phosphate (UP) is an essential lipid carrier molecule in bacteria, playing a pivotal role in the biosynthesis of the bacterial cell wall. It is responsible for transporting peptidoglycan precursors and other cell surface polymers across the cytoplasmic membrane. The de novo synthesis of this C55 isoprenoid lipid is a critical pathway for bacterial survival, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core de novo synthesis pathway of undecaprenyl phosphate, detailing the enzymes involved, their mechanisms, and the experimental protocols used to study this fundamental process.

The Core Pathway: From Precursors to Undecaprenyl Phosphate

The de novo synthesis of undecaprenyl phosphate is a two-step process that begins in the cytoplasm and concludes at the periplasmic face of the inner membrane.

-

Synthesis of Undecaprenyl Pyrophosphate (UPP): The first step is the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS), a soluble cis-prenyltransferase. The product of this reaction, undecaprenyl pyrophosphate (UPP), is a 55-carbon lipid with a pyrophosphate head group.[1]

-

Dephosphorylation of UPP to Undecaprenyl Phosphate (UP): The final step is the dephosphorylation of UPP to yield the active lipid carrier, undecaprenyl phosphate (UP). This hydrolysis is carried out by a group of integral membrane proteins known as undecaprenyl pyrophosphate phosphatases (UPP phosphatases). In many bacteria, including Escherichia coli, this activity is primarily carried out by the enzyme BacA (also known as UppP).[1][2] Other enzymes, belonging to the phosphatidic acid phosphatase type 2 (PAP2) superfamily, such as PgpB and YbjG in E. coli, also contribute to this activity, particularly in the recycling of UPP.[1][3] In Gram-positive bacteria like Bacillus subtilis, BcrC and UppP are the key UPP phosphatases.[4]

The active sites of these UPP phosphatases are located in the periplasm, indicating that UPP must be translocated across the inner membrane from its site of synthesis in the cytoplasm.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and intermediates of the undecaprenyl phosphate de novo synthesis pathway.

Table 1: Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS)

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| UppS | Escherichia coli | FPP | 0.4 ± 0.1 | 2.5 ± 0.1 | [5] |

| IPP | 4.1 ± 0.3 | [5] |

Table 2: Kinetic and Activity Data of Undecaprenyl Pyrophosphate Phosphatases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol·min-1·mg-1) | Initial Rate (nmol·min-1·mg-1) | Reference |

| BacA (UppP) | Escherichia coli | C55-PP | 680 | 27 | 53 | [6] | |

| C15-PP | 10.8 | 2.1 | [6] | ||||

| YbjG | Escherichia coli | C55-PP | 20 (at 37°C), 39 (at 25°C) | [7][8] | |||

| C15-PP | 1500 (at 37°C), 3000 (at 25°C) | [7][8] | |||||

| DGPP | 807 | [7][8] |

Table 3: Cellular Concentrations of Undecaprenyl Phosphate and its Derivatives

| Organism | Growth Phase | UP (nmol/g dry weight) | UPP (nmol/g dry weight) | Undecaprenol (nmol/g dry weight) | Reference |

| Escherichia coli | Exponential | ~75 | ~270 | <1 | |

| Staphylococcus aureus | Exponential | ~50 | ~150 | ~70 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the de novo synthesis of undecaprenyl phosphate.

Protocol 1: Assay for Undecaprenyl Pyrophosphate Synthase (UppS) Activity (Radioactive Method)

This assay measures the incorporation of radiolabeled isopentenyl pyrophosphate ([¹⁴C]-IPP) into a long-chain polyprenyl pyrophosphate product.

Materials:

-

Purified UppS enzyme

-

Farnesyl pyrophosphate (FPP)

-

[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]-IPP)

-

Reaction buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 0.05% Triton X-100

-

Quenching solution: 50% (w/v) trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL containing 10 µM FPP and 10 µM [¹⁴C]-IPP in the reaction buffer.

-

Initiate the reaction by adding a suitable amount of purified UppS enzyme.

-

Incubate the reaction mixture at 35°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of 50% TCA.

-

To hydrolyze the pyrophosphate group and facilitate extraction, heat the mixture at 100°C for 30 minutes.

-

Extract the radioactive product with an organic solvent (e.g., butanol or n-hexane).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated [¹⁴C]-IPP.

Protocol 2: Assay for Undecaprenyl Pyrophosphate Phosphatase Activity

This assay measures the release of inorganic phosphate from UPP.

Materials:

-

Membrane preparations or purified UPP phosphatase

-

[¹⁴C]-Undecaprenyl pyrophosphate ([¹⁴C]-UPP)

-

Reaction buffer: Appropriate buffer for the specific enzyme (e.g., Tris-HCl with divalent cations like Mg²⁺ or Ca²⁺)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

-

TLC developing solvent (e.g., diisobutyl ketone/acetic acid/water in an 8:5:1 ratio)

-

Phosphorimager or radioactivity scanner

Procedure:

-

Prepare the reaction mixture containing [¹⁴C]-UPP in the appropriate reaction buffer.

-

Initiate the reaction by adding the membrane preparation or purified enzyme.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points, stop the reaction by adding a quenching agent (e.g., a mixture of chloroform and methanol).

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate [¹⁴C]-UPP from the product, [¹⁴C]-UP.

-

Visualize and quantify the radioactive spots using a phosphorimager or radioactivity scanner.

-

Calculate the phosphatase activity based on the conversion of [¹⁴C]-UPP to [¹⁴C]-UP.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Undecaprenyl Phosphates

This method allows for the quantification of UP and UPP from bacterial cells.

Materials:

-

Bacterial cell culture

-

Extraction solvent: Chloroform/Methanol mixture (e.g., 1:2 v/v)

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase: A gradient of methanol and isopropanol containing an ion-pairing reagent like tetraethylammonium phosphate.

-

Standards for UP and UPP

Procedure:

-

Harvest bacterial cells by centrifugation.

-

Extract the lipids from the cell pellet using a chloroform/methanol mixture.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for HPLC injection.

-

Inject the sample onto the HPLC system.

-

Separate the undecaprenyl phosphate species using a suitable gradient elution program.

-

Detect the compounds using an appropriate detector (e.g., UV detector at a low wavelength or a mass spectrometer).

-

Quantify the amounts of UP and UPP by comparing the peak areas to those of known standards.

Mandatory Visualizations

Diagram 1: De Novo Synthesis Pathway of Undecaprenyl Phosphate

Caption: Overview of the de novo synthesis pathway of undecaprenyl phosphate.

Diagram 2: Experimental Workflow for UppS Inhibitor Screening

References

- 1. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bacA gene of Escherichia coli encodes an undecaprenyl pyrophosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BcrC from Bacillus subtilis acts as an undecaprenyl pyrophosphate phosphatase in bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

The Core Mechanism of Undecaprenyl Pyrophosphate Dephosphorylation: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecaprenyl pyrophosphate (UPP) dephosphorylation is a critical step in the biosynthesis of the bacterial cell wall, representing a key metabolic chokepoint and an attractive target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the enzymatic mechanisms governing the conversion of undecaprenyl pyrophosphate (C55-PP) to undecaprenyl phosphate (C55-P), the essential lipid carrier for peptidoglycan precursors. We delve into the catalytic strategies of the two primary enzyme families responsible for this reaction: the BacA/UppP phosphatases and the Type 2 phosphatidic acid phosphatase (PAP2) superfamily. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes and regulatory networks, offering a comprehensive resource for researchers in microbiology and drug development.

Introduction: The Central Role of UPP Dephosphorylation in Bacterial Viability

The bacterial cell wall is a vital protective barrier, and its synthesis is a complex process that relies on the lipid carrier undecaprenyl phosphate (C55-P)[1][2]. This lipid ferries peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for polymerization[3]. The cycle of C55-P utilization results in the release of undecaprenyl pyrophosphate (C55-PP) on the periplasmic side[3]. For cell wall synthesis to continue, C55-PP must be dephosphorylated to regenerate C55-P. This essential recycling step is catalyzed by a dedicated set of integral membrane phosphatases. In Escherichia coli, this activity is primarily carried out by the BacA (also known as UppP) protein and members of the PAP2 family, including PgpB and YbjG[4][5]. The lethality associated with the simultaneous inactivation of these enzymes underscores their critical role in bacterial survival and validates them as promising targets for antibiotic development[5].

Key Enzymatic Players and Their Catalytic Mechanisms

Two distinct families of enzymes have been identified to catalyze the dephosphorylation of UPP in bacteria.

The BacA/UppP Family of Phosphatases

BacA is responsible for the majority of UPP phosphatase activity in E. coli[6][7]. Its active site is located in the periplasm, where it acts on C55-PP released from peptidoglycan synthesis[8][9].

Structural and mutagenesis studies have led to a detailed proposed mechanism for BacA catalysis, involving a phospho-serine intermediate. Key active site residues, including Glu21, Ser27, and Arg174, are essential for its function[3][8].

A proposed catalytic cycle for BacA involves the following steps[2][8]:

-

Substrate Binding: UPP binds to the active site located in a periplasmic pocket.

-

Nucleophilic Attack: The hydroxyl group of Ser27, activated by the deprotonation by Glu21, performs a nucleophilic attack on the β-phosphate of UPP.

-

Formation of a Phospho-enzyme Intermediate: This attack leads to the formation of a covalent phospho-serine intermediate and the release of undecaprenyl phosphate (C55-P). Arg174 is thought to stabilize the transition state.

-

Hydrolysis: A water molecule, likely activated by a general base, attacks the phosphorus of the phospho-serine intermediate.

-

Product Release: This hydrolysis step releases inorganic phosphate (Pi) and regenerates the free enzyme for another catalytic cycle.

The Type 2 Phosphatidic Acid Phosphatase (PAP2) Family

In addition to BacA, bacteria possess another class of UPP phosphatases belonging to the PAP2 superfamily, which includes PgpB and YbjG in E. coli[4][5]. These enzymes also have periplasmically oriented active sites and contribute to the recycling of UPP[6].

The catalytic mechanism of PAP2 enzymes is distinct from that of BacA and involves a conserved three-domain lipid phosphatase motif[10]. The key features of this mechanism are:

-

Conserved Motifs: The active site is characterized by three conserved motifs: KxxxxxxRP (domain 1), PSGH (domain 2), and SRxxxxxHxxxD (domain 3)[10].

-

Essential Residues: Conserved arginine and histidine residues within these motifs are crucial for catalytic activity[10].

-

Catalytic Process: The reaction proceeds via a nucleophilic attack on the phosphate ester, facilitated by the active site histidine residues[3].

Quantitative Analysis of Enzyme Kinetics

The determination of kinetic parameters for membrane-bound enzymes acting on lipid substrates is challenging. However, studies using both the native substrate and soluble analogs have provided valuable insights into their efficiency.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity | Reference |

| BacA | E. coli | C15-PP | 10.8 | 2.1 | - | [3] |

| YbjG | E. coli | C55-PP | - | - | 20 nmol/min/mg (37°C) | [1] |

| 39 nmol/min/mg (25°C) | [1] | |||||

| C15-PP | - | - | 1,500 nmol/min/mg (37°C) | [1] | ||

| 3,000 nmol/min/mg (25°C) | [1] | |||||

| DGPP | - | - | 807 nmol/min/mg | [1] | ||

| UK/UpP | S. mutans | C55-P | 259 ± 54 | 0.5 ± 0.1 | - | [11] |

Regulatory Networks Governing UPP Dephosphorylation

The dephosphorylation of UPP is a tightly regulated process to ensure a balanced supply of the essential lipid carrier C55-P. In E. coli, a compensatory transcriptional regulation mechanism has been identified.

When the primary UPP phosphatase, BacA, is absent or inhibited, the expression of the PAP2 family members, pgpB and ybjG, is upregulated[4]. This response likely serves to maintain the cellular pool of C55-P, highlighting the robustness of this critical metabolic pathway[4].

Experimental Protocols

Purification of His-tagged BacA

This protocol is adapted for the purification of His-tagged integral membrane proteins like BacA.

-

Cell Lysis: Resuspend E. coli cells overexpressing His-tagged BacA in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)[12]. Lyse the cells by sonication or French press.

-

Membrane Fractionation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 2% DDM in lysis buffer) and incubate with gentle agitation to solubilize membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed to remove insoluble debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with binding buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% DDM)[13][14].

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, 0.1% DDM, pH 8.0) to remove non-specifically bound proteins[12].

-

Elution: Elute the His-tagged BacA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM imidazole)[12].

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column.

Synthesis of Radiolabeled [14C]-Undecaprenyl Pyrophosphate

Radiolabeled UPP is a key substrate for in vitro phosphatase assays.

-

Reaction Mixture: Prepare a reaction mixture containing [14C]-isopentenyl pyrophosphate ([14C]-IPP), farnesyl pyrophosphate (FPP), and purified undecaprenyl pyrophosphate synthase (UppS) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 0.5 mM MgCl2, 50 mM KCl, 0.1% Triton X-100).

-

Incubation: Incubate the reaction mixture to allow the enzymatic synthesis of [14C]-UPP.

-

Extraction: Extract the lipid-soluble [14C]-UPP from the aqueous reaction mixture using an organic solvent such as n-butanol.

-

Purification: The extracted [14C]-UPP can be further purified if necessary, for example by thin-layer chromatography (TLC).

-

Quantification: Determine the concentration and specific activity of the synthesized [14C]-UPP by liquid scintillation counting.

Undecaprenyl Pyrophosphate Phosphatase Assay

This assay directly measures the conversion of radiolabeled UPP to undecaprenyl phosphate.

-

Reaction Setup: In a microcentrifuge tube, combine the purified phosphatase, [14C]-UPP, and a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% DDM, 1 mM CaCl2).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., an equal volume of 1 M citric acid).

-

Extraction: Extract the lipids from the reaction mixture with an organic solvent (e.g., n-butanol).

-

TLC Analysis: Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using a suitable solvent system (e.g., chloroform:methanol:water:ammonia in appropriate ratios).

-

Quantification: Visualize and quantify the radioactive spots corresponding to [14C]-UPP and the product [14C]-UP using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Data Analysis: Calculate the amount of product formed over time to determine the enzyme activity.

This colorimetric assay measures the release of inorganic phosphate (Pi) from UPP.

-

Reaction Setup: Prepare a reaction mixture containing the purified phosphatase, unlabeled UPP, and the reaction buffer in a 96-well plate.

-

Incubation: Incubate the plate at the optimal temperature for the desired time.

-

Color Development: Stop the reaction and initiate color development by adding a Malachite Green reagent, which forms a colored complex with free phosphate.

-

Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (typically around 620-660 nm) using a plate reader.

-

Standard Curve: Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi released in the enzymatic reaction.

-

Data Analysis: Calculate the enzyme activity based on the amount of phosphate released per unit time.

Conclusion and Future Directions

The dephosphorylation of undecaprenyl pyrophosphate is a fundamental process in bacterial physiology and a validated target for antibacterial drug discovery. This guide has provided a comprehensive overview of the key enzymes, their catalytic mechanisms, kinetic properties, and regulatory networks. The detailed experimental protocols offer a practical resource for researchers aiming to study this critical step in bacterial cell wall biosynthesis.

Future research in this field will likely focus on:

-

High-resolution structural studies of the enzyme-substrate complexes to further elucidate the catalytic mechanisms.

-

Discovery and development of potent and specific inhibitors targeting BacA and the PAP2 phosphatases as novel antibiotic candidates.

-

A deeper understanding of the regulatory networks that control the expression and activity of these phosphatases in different bacterial species and under various environmental conditions.

By continuing to unravel the complexities of UPP dephosphorylation, the scientific community can pave the way for new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. researchgate.net [researchgate.net]

- 3. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase | PLOS One [journals.plos.org]

- 4. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in undecaprenyl phosphate recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of phosphatidate phosphatase enzymes in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. protenova.com [protenova.com]

- 13. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - ES [thermofisher.com]

- 14. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of the Outer Membrane: A Technical Guide to Undecaprenyl Phosphate's Role in O-Antigen Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the lipid carrier undecaprenyl phosphate (Und-P) in the biosynthesis of O-antigen, a vital component of the outer membrane of Gram-negative bacteria. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the biochemical pathways, key enzymatic players, and regulatory mechanisms governing this essential cellular process. The guide aims to serve as a foundational resource for the development of novel antimicrobial strategies targeting bacterial cell surface integrity.

The O-antigen is the outermost component of the lipopolysaccharide (LPS) layer, playing a crucial role in bacterial pathogenesis, protecting the cell from the host immune system and environmental stressors. Its synthesis is a complex, multi-step process that relies on the lipid carrier, undecaprenyl phosphate, to transport oligosaccharide subunits across the inner bacterial membrane.

The Wzx/Wzy-Dependent Pathway: A Symphony of Enzymes

The biosynthesis of O-antigen predominantly follows the Wzx/Wzy-dependent pathway. This intricate process begins on the cytoplasmic face of the inner membrane and culminates in the transfer of the completed O-antigen chain to the lipid A-core, forming the mature LPS molecule. Undecaprenyl phosphate acts as the mobile scaffold, shuttling the growing O-antigen precursor across the membrane.

The key steps in this pathway are:

-

Initiation: The process is initiated by the transfer of a sugar phosphate residue to Und-P, a reaction catalyzed by an initiating glycosyltransferase, often WecA. This forms the first lipid-linked intermediate, Und-PP-N-acetylglucosamine (Und-PP-GlcNAc).

-

Elongation of the O-Unit: A series of specific glycosyltransferases sequentially add further sugar residues to the Und-PP-linked acceptor, assembling a complete O-antigen subunit (O-unit).

-

Translocation: The completed Und-PP-linked O-unit is then translocated across the inner membrane from the cytoplasm to the periplasm by a dedicated flippase, Wzx.

-

Polymerization: In the periplasm, the O-antigen polymerase, Wzy, catalyzes the polymerization of the O-units into a long polysaccharide chain. Wzy transfers the growing chain from one Und-PP-linked O-unit to the non-reducing end of a new O-unit.

-

Chain Length Determination: The length of the O-antigen polymer is regulated by the chain length determinant protein, Wzz. This protein interacts with the polymerization complex to ensure the synthesis of O-antigens with a specific modal chain length distribution, which is crucial for bacterial virulence.[1]

-

Ligation: Finally, the O-antigen ligase, WaaL, transfers the completed O-antigen chain from undecaprenyl pyrophosphate (Und-PP) to the lipid A-core oligosaccharide, completing the LPS molecule.

-

Undecaprenyl Phosphate Recycling: The resulting Und-PP is dephosphorylated back to Und-P by phosphatases, allowing it to be recycled for further rounds of O-antigen synthesis. This recycling is critical for maintaining the cellular pool of this essential lipid carrier.

Disruptions in this pathway can have severe consequences for the bacterium. The sequestration of Und-P in dead-end intermediates, for example, can inhibit other essential processes that rely on this carrier, such as peptidoglycan synthesis, leading to cell morphology defects and lysis.[2]

Quantitative Insights into O-Antigen Synthesis

Quantitative data provides a deeper understanding of the cellular investment and regulation of O-antigen biosynthesis. The concentration of undecaprenyl phosphate and its derivatives, as well as the distribution of O-antigen chain lengths, are key parameters in this process.

| Compound | Concentration in E. coli (nmol/g of cell dry weight) | Concentration in S. aureus (nmol/g of cell dry weight) |

| Undecaprenyl phosphate (Und-P) | ~75 | ~50 |

| Undecaprenyl pyrophosphate (Und-PP) | ~270 | ~150 |

| Undecaprenol | <1 | ~70 |

Table 1: Cellular Pools of Undecaprenyl Phosphate and its Derivatives. This table summarizes the approximate concentrations of undecaprenyl phosphate and its related compounds in Escherichia coli and Staphylococcus aureus during the exponential growth phase.[3][4]

| Bacterial Strain | Modal O-Antigen Chain Lengths (Number of O-units) |

| Salmonella enterica serovar Typhimurium | Long (16-35) and Very Long (>100) |

| Shigella flexneri 2a | Short (average of 17) and Very Long (~90) |

| Escherichia coli O9a | Unimodal distribution with a peak at 13-14 units |

Table 2: Examples of O-Antigen Chain Length Distribution. This table provides examples of the modal distribution of O-antigen chain lengths in different Gram-negative bacteria, a characteristic regulated by Wzz proteins.[1][5][6]

Experimental Protocols for Studying O-Antigen Synthesis

Understanding the intricate details of O-antigen biosynthesis requires robust experimental methodologies. Below are outlines of key protocols used to investigate this pathway.

Protocol 1: In Vitro O-Antigen Polymerization Assay

This assay is designed to measure the activity of the O-antigen polymerase, Wzy.

1. Preparation of Substrates:

- Synthesize or isolate Und-PP-linked O-antigen subunits. This can be achieved through enzymatic synthesis using purified glycosyltransferases or by extraction from bacterial membranes.

- Radiolabeling of the O-antigen subunit (e.g., with 14C or 3H) can be incorporated for sensitive detection.

2. Enzyme Preparation:

- Overexpress and purify the Wzy polymerase. Due to its hydrophobic nature, this often requires solubilization with detergents and reconstitution into proteoliposomes.

3. Reaction Setup:

- Combine the purified Wzy-containing proteoliposomes with the Und-PP-linked O-antigen substrate in a suitable reaction buffer (e.g., Tris-HCl with divalent cations like Mg2+).

- Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

4. Analysis of Products:

- Stop the reaction (e.g., by adding EDTA or by heat inactivation).

- Extract the lipid-linked products using an organic solvent mixture (e.g., chloroform/methanol).

- Analyze the products by thin-layer chromatography (TLC) or SDS-PAGE followed by autoradiography or phosphorimaging to visualize the polymerized O-antigen chains of varying lengths.

Protocol 2: Analysis of Undecaprenyl Phosphate-Linked Intermediates

This protocol allows for the extraction and quantification of Und-P-linked intermediates from bacterial cells.

1. Cell Culture and Labeling:

- Grow bacterial cells to the desired growth phase.

- For radioactive tracing, supplement the growth medium with a radiolabeled precursor (e.g., [14C]-glucose or a specific radiolabeled sugar of the O-antigen).

2. Extraction of Lipid-Linked Intermediates:

- Harvest the cells by centrifugation.

- Extract the lipids from the cell pellet using a biphasic solvent system, such as chloroform/methanol/water or butanol. The Und-P-linked intermediates will partition into the organic phase.

3. Chromatographic Separation:

- Separate the extracted lipids using thin-layer chromatography (TLC) on silica gel plates. Use a solvent system that effectively resolves Und-P, Und-PP, and the various lipid-linked sugar intermediates.

- Alternatively, high-performance liquid chromatography (HPLC) with a suitable column (e.g., reversed-phase) can be used for more quantitative analysis.[3][4][7]

4. Detection and Quantification:

- For radiolabeled samples, visualize the separated intermediates by autoradiography or phosphorimaging. The intensity of the spots can be quantified to determine the relative amounts of each intermediate.

- For non-labeled samples, specific staining methods or mass spectrometry can be used for detection and quantification.

Visualizing the Pathway and Workflows

Diagrams are essential for visualizing the complex relationships and processes involved in O-antigen synthesis.

Caption: The Wzx/Wzy-dependent O-antigen biosynthesis pathway.

Caption: Workflow for analyzing Und-P-linked intermediates.

Future Directions and Therapeutic Implications

A thorough understanding of the role of undecaprenyl phosphate in O-antigen synthesis opens up new avenues for the development of novel antibacterial agents. Targeting the enzymes involved in this pathway, such as the initiating glycosyltransferases, the Wzx flippase, or the Wzy polymerase, could disrupt the integrity of the bacterial outer membrane, rendering the bacteria more susceptible to host immune defenses and existing antibiotics. Furthermore, inhibiting the recycling of undecaprenyl phosphate would lead to its depletion, thereby halting multiple essential cell wall biosynthetic pathways simultaneously. This technical guide provides the foundational knowledge necessary for researchers to pursue these promising therapeutic strategies.

References

- 1. o-antigen chain length: Topics by Science.gov [science.gov]

- 2. Interrupting Biosynthesis of O Antigen or the Lipopolysaccharide Core Produces Morphological Defects in Escherichia coli by Sequestering Undecaprenyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Lipopolysaccharide O-Antigen Chain Length Regulation in Pseudomonas aeruginosa Serogroup O11 Strain PA103 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of the Undecaprenyl Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The undecaprenyl phosphate (UP) pathway, also known as the bactoprenol pathway, is a fundamental and highly conserved metabolic process in bacteria, essential for the biosynthesis of the cell wall and other crucial envelope components. This pathway facilitates the transport of hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane for extracellular polymerization. The central molecule, undecaprenyl phosphate, a C55 isoprenoid lipid, acts as a carrier for these building blocks. The enzymes involved in the synthesis, recycling, and utilization of undecaprenyl phosphate are critical for bacterial viability and represent attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymes in the undecaprenyl phosphate pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.

Core Enzymes of the Undecaprenyl Phosphate Pathway

The undecaprenyl phosphate cycle can be broadly divided into three key stages: de novo synthesis of the lipid carrier, its utilization in precursor transport, and its recycling. This guide focuses on the primary enzymes governing these stages.

De Novo Synthesis: Undecaprenyl Pyrophosphate Synthase (UppS)

Undecaprenyl pyrophosphate synthase (UppS), an essential cytoplasmic enzyme, catalyzes the initial synthesis of the C55 isoprenoid lipid carrier.[1] It sequentially condenses eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[1] This reaction establishes the long lipid tail that anchors the glycan precursors to the membrane.

The kinetic parameters of UppS have been characterized, revealing its efficiency in isoprenoid chain elongation. The presence of detergents like Triton X-100 can significantly influence its activity by facilitating product release.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Conditions | Reference |

| UppS | Escherichia coli | FPP | - | 2.5 s⁻¹ | With 0.1% Triton X-100 | [2] |

| UppS | Escherichia coli | FPP | - | 0.013 s⁻¹ | Without Triton X-100 | [2] |

This protocol outlines a common method for measuring UppS activity by quantifying the incorporation of radiolabeled isopentenyl pyrophosphate into the growing polyprenyl chain.

Materials:

-

[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]IPP)

-

Farnesyl pyrophosphate (FPP)

-

Purified UppS enzyme

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

-

Quenching solution: 1 M HCl in ethanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, a defined concentration of FPP (e.g., 10 µM), and [¹⁴C]IPP (e.g., 50 µM, with a specific activity of ~1 Ci/mol).

-

Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified UppS enzyme.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Extract the radiolabeled polyprenyl pyrophosphates with an organic solvent (e.g., n-butanol or chloroform/methanol mixture).

-

Wash the organic phase to remove unincorporated [¹⁴C]IPP.

-

Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated [¹⁴C]IPP over time.

UPP Dephosphorylation: The Phosphatase Gateway to Active UP

For UPP to function as a glycan carrier, it must be dephosphorylated to its monophosphate form, undecaprenyl phosphate (UP). This crucial step is carried out by a group of integral membrane phosphatases. Bacteria often possess multiple UPP phosphatases, suggesting a degree of redundancy and potentially specialized roles in either de novo synthesis or recycling pathways.[3][4] These enzymes are broadly classified into two families: BacA and the Type 2 Phosphatidic Acid Phosphatases (PAP2).

-

BacA (UppP): Initially identified for its role in bacitracin resistance, BacA is a major UPP phosphatase in many bacteria.[4][5]

-

PAP2 Family: This superfamily includes enzymes like PgpB, YbjG, and LpxT in E. coli, and BcrC and UppP in Bacillus subtilis.[5][6][7] These enzymes often exhibit broader substrate specificity but play a vital role in UP metabolism.

Direct comparative kinetic data for all UPP phosphatases is limited. However, studies have demonstrated their significant contribution to cellular UPP phosphatase activity.

| Enzyme | Organism | Observation | Reference |

| BcrC | Bacillus subtilis | Overexpression in E. coli increased UPP phosphatase activity in membranes by 600-fold. | [5][8] |

| BacA | E. coli | Accounts for approximately 75% of the total cellular UPP phosphatase activity. | [4] |

| PgpB, YbjG, LpxT | E. coli | Share redundant roles in periplasmic UPP dephosphorylation. Triple deletion is lethal. | [7] |

| BcrC, UppP | Bacillus subtilis | Represent a synthetic lethal gene pair, indicating their essential and overlapping function. | [6] |

This colorimetric assay measures the release of inorganic phosphate (Pi) from UPP, providing a convenient method for determining phosphatase activity.

Materials:

-

Undecaprenyl pyrophosphate (UPP) substrate

-

Purified or membrane-reconstituted phosphatase enzyme

-

Reaction buffer: e.g., 50 mM MES (pH 6.5), 0.1% Triton X-100

-

Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and acid. Commercial kits are available.[2][9]

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and UPP substrate at a desired concentration.

-

Add the enzyme preparation to initiate the reaction.

-

Incubate at the optimal temperature for a set time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Incubate for color development according to the manufacturer's instructions (typically 15-30 minutes at room temperature).[2][9]

-

Measure the absorbance at the recommended wavelength (e.g., 620-660 nm) using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in the enzymatic reaction.

-

Calculate the specific activity of the phosphatase.

An Alternative Route in Gram-Positives: Undecaprenol Kinase

In many Gram-positive bacteria, a significant pool of undecaprenol (UOH) exists. An alternative pathway for generating UP involves the phosphorylation of UOH by undecaprenol kinase (UdpK), an enzyme homologous to the diacylglycerol kinase (DgkA) of E. coli.[10] This kinase provides an additional route for replenishing the UP pool, which can be particularly important under conditions of cell wall stress and for resistance to antibiotics like bacitracin.[10]

| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference |

| DgkA (UDPK) | Streptococcus mutans | Undecaprenol | - | ~26 s⁻¹ | [2] |

This continuous assay couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Undecaprenol (UOH) substrate, solubilized in detergent (e.g., Triton X-100)

-

Purified undecaprenol kinase

-

ATP

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

PK/LDH substrates: Phosphoenolpyruvate (PEP) and NADH

-

Reaction buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM KCl

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing reaction buffer, PEP, NADH, ATP, and the coupling enzymes PK and LDH.

-

Add the UOH substrate to the mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer and record a baseline reading at 340 nm.

-

Initiate the reaction by adding the undecaprenol kinase.

-

Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

The rate of NADH oxidation is directly proportional to the rate of ADP production by the undecaprenol kinase.

-

Calculate the kinase activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Utilization of Undecaprenyl Phosphate in Peptidoglycan Synthesis

Once formed, UP is utilized by a series of membrane-associated enzymes to assemble and transport cell wall precursors. Two key enzymes in the initial membrane steps of peptidoglycan biosynthesis are MraY and MurG.

-

MraY (Phospho-MurNAc-pentapeptide translocase): This integral membrane protein catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to UP, forming Lipid I.

-

MurG (UDP-GlcNAc:Lipid I transferase): This peripheral membrane-associated glycosyltransferase then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, generating Lipid II, the complete peptidoglycan monomer.

This method allows for the simultaneous monitoring of both MraY and MurG activity by separating and quantifying the lipid intermediates via HPLC.

Materials:

-

Membrane preparation containing MraY and MurG (or purified enzymes)

-

Undecaprenyl phosphate (UP)

-

UDP-MurNAc-pentapeptide

-

UDP-GlcNAc

-

Reaction buffer: e.g., 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.5% Triton X-100

-

Quenching/Extraction solution: n-butanol or chloroform/methanol (1:1)

-

HPLC system with a C18 reverse-phase column

-

Mobile phases for gradient elution (e.g., acetonitrile and water with a suitable ion-pairing agent)

-

UV detector (e.g., monitoring at 262 nm for the UDP moiety)

Procedure:

-

Set up a reaction mixture containing reaction buffer, UP, UDP-MurNAc-pentapeptide, and UDP-GlcNAc.

-

Initiate the reaction by adding the membrane preparation or purified enzymes.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the lipid components with the quenching/extraction solution.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the organic solvent and redissolve the lipid residue in a suitable solvent for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

Separate Lipid I and Lipid II from the substrates and each other using a suitable gradient elution program.

-

Detect and quantify the peaks corresponding to Lipid I and Lipid II by their retention times and UV absorbance.

-

The formation of Lipid I is indicative of MraY activity, while the subsequent formation of Lipid II demonstrates MurG activity.

Visualizing the Undecaprenyl Phosphate Pathway and Experimental Workflows

To provide a clearer understanding of the intricate relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: The Undecaprenyl Phosphate Pathway.

Figure 2: Workflow for the Malachite Green-based UPP Phosphatase Assay.

Conclusion

The enzymes of the undecaprenyl phosphate pathway are indispensable for bacterial survival, making them prime targets for the development of new antibiotics. A thorough understanding of their biochemical properties, kinetics, and the methodologies to study them is crucial for academic research and pharmaceutical development. This guide has provided a consolidated resource of quantitative data and detailed experimental protocols for the key enzymes in this pathway. The provided visualizations aim to clarify the complex interplay of these enzymes and the workflows used to investigate their function. It is anticipated that this technical guide will serve as a valuable tool for researchers dedicated to unraveling the intricacies of bacterial cell wall biosynthesis and discovering novel therapeutics to combat bacterial infections.

References

- 1. The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BcrC from Bacillus subtilis acts as an undecaprenyl pyrophosphate phosphatase in bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis [frontiersin.org]

- 7. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Study of Undecaprenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, quantification, and enzymatic analysis of undecaprenyl phosphate (UP), a pivotal lipid carrier in bacterial cell wall biosynthesis. The methodologies outlined are essential for researchers investigating bacterial physiology, identifying novel antimicrobial targets, and developing new therapeutic agents.

Introduction to Undecaprenyl Phosphate

Undecaprenyl phosphate (UP or C55-P) is a 55-carbon isoprenoid lipid that functions as an essential carrier for the translocation of peptidoglycan precursors and other cell wall polymers across the bacterial cytoplasmic membrane.[1][2][3] In Gram-positive bacteria, a significant pool of undecaprenol (UOH) can be phosphorylated to UP.[3][4] In contrast, Gram-negative bacteria primarily synthesize UP through the dephosphorylation of undecaprenyl pyrophosphate (UPP or C55-PP).[2][3] This dephosphorylation is catalyzed by phosphatases such as BacA and members of the PAP2 family (PgpB, YbjG, and LpxT in E. coli).[1][5] The synthesis of UPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) is carried out by undecaprenyl pyrophosphate synthase (UppS).[2][6] Due to its central role in cell wall synthesis, the enzymes involved in UP metabolism are attractive targets for novel antibiotics.[6][7]

Data Presentation

Table 1: Cellular Levels of Undecaprenyl Phosphate and its Derivatives in Bacteria

| Bacterium | Growth Phase | Undecaprenyl Phosphate (nmol/g dry weight) | Undecaprenyl Pyrophosphate (nmol/g dry weight) | Undecaprenol (nmol/g dry weight) | Reference |

| Escherichia coli | Exponential | ~75 | ~270 | Not detected (<1) | [8][9] |

| Staphylococcus aureus | Exponential | ~50 | ~150 | ~70 | [8][9] |

Table 2: Kinetic Parameters of Undecaprenyl Pyrophosphate Phosphatase (UppP) from E. coli

| Substrate | Km (μM) | kcat (s-1) | Reference |

| Farnesyl pyrophosphate (FPP) | 0.3 - 57 | Not specified | [10] |

Experimental Protocols

Protocol 1: Extraction of Undecaprenyl Phosphate and its Derivatives from Bacterial Cells

This protocol describes the extraction of UP, UPP, and UOH from E. coli and S. aureus for subsequent quantification by HPLC.

Materials:

-

Bacterial cell culture (exponential phase)

-

Methanol

-

Chloroform

-

Phosphate Buffered Saline (PBS)

-

0.1 M KOH

-

Centrifuge

-

Sonicator or bead beater

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Harvest bacterial cells from a culture in the exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet once with cold PBS and re-centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

To hydrolyze UPP to UP for total UP quantification, add an equal volume of 0.1 M KOH and incubate at 37°C for 30 minutes. For differential quantification of UP and UPP, omit this step.

-

Perform a Bligh-Dyer extraction by adding methanol and chloroform to the cell suspension to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water/PBS).

-

Vortex the mixture vigorously for 5 minutes.

-

Separate the phases by centrifugation (2,000 x g for 10 minutes).

-

Carefully collect the lower organic phase containing the lipids.

-

Wash the organic phase by adding an equal volume of a pre-equilibrated upper phase from a mock Bligh-Dyer extraction (chloroform:methanol:water at 1:2:0.8) and centrifuge again.

-

Collect the lower organic phase and dry it under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried lipid extract in a suitable solvent for HPLC analysis (e.g., 2-propanol or the HPLC mobile phase).

Protocol 2: Quantification of Undecaprenyl Phosphate by HPLC

This protocol outlines a reverse-phase HPLC method for the separation and quantification of UP and its derivatives.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 25 mM tetrabutylammonium phosphate (pH 7.5)

-

Mobile Phase B: 2-propanol

-

Undecaprenyl phosphate standard

-

Undecaprenol standard

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions. A typical gradient could be:

-

0-5 min: 40% B

-

5-25 min: Linear gradient from 40% to 100% B

-

25-30 min: 100% B

-

30-35 min: Linear gradient from 100% to 40% B

-

35-40 min: 40% B

-

-

Set the column temperature to 60°C to improve peak shape.[11]

-

Set the UV detector to 210 nm.

-

Inject the resuspended lipid extract onto the column.

-

Identify the peaks corresponding to UP, UPP, and UOH by comparing their retention times with those of the standards.

-

Quantify the amount of each lipid by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

Protocol 3: Assay of Undecaprenyl Pyrophosphate Synthase (UppS) Activity

This protocol describes a radioactive assay to measure the activity of UppS.

Materials:

-

Purified or partially purified UppS enzyme

-

[1-14C]-Isopentenyl pyrophosphate ([14C]-IPP)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl2, 0.05% Triton X-100

-

50% (w/v) Trichloroacetic acid (TCA)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL containing:

-

Assay Buffer

-

10 µM FPP

-

10 µM [14C]-IPP (specific activity ~0.5 µCi/µmol)

-

-

Pre-incubate the reaction mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding the UppS enzyme.

-

Incubate the reaction at 35°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 50% TCA.

-

To hydrolyze the pyrophosphate group of the product, heat the mixture at 100°C for 30 minutes.[12]

-

Extract the radioactive product (undecaprenyl alcohol) with an organic solvent (e.g., petroleum ether or hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive product formed over time.

Protocol 4: Assay of Undecaprenyl Pyrophosphate Phosphatase (UppP) Activity

This protocol details a colorimetric assay to measure the activity of UppP by detecting the release of inorganic phosphate.

Materials:

-

Purified UppP enzyme

-

Farnesyl pyrophosphate (FPP) or Undecaprenyl pyrophosphate (UPP) as substrate

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 10 mM MgCl2, 0.02% n-dodecyl-β-D-maltoside (DDM)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Prepare the reaction mixture in a final volume of 200 µL containing:

-

Assay Buffer

-

35 µM FPP (or other appropriate substrate concentration)

-

20 nM purified UppP enzyme

-

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-